molecular formula C19H20Cl2N4O4 B11560781 2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide

2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide

Cat. No.: B11560781
M. Wt: 439.3 g/mol
InChI Key: MLGDMAILSSGIBX-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes dichlorophenoxy and diethylamino-nitrophenyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 2,4-dichlorophenoxyacetic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 2-(diethylamino)-5-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(diethylamino)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of dichlorophenoxy and diethylamino-nitrophenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H20Cl2N4O4

Molecular Weight

439.3 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-[2-(diethylamino)-5-nitrophenyl]methylideneamino]acetamide

InChI

InChI=1S/C19H20Cl2N4O4/c1-3-24(4-2)17-7-6-15(25(27)28)9-13(17)11-22-23-19(26)12-29-18-8-5-14(20)10-16(18)21/h5-11H,3-4,12H2,1-2H3,(H,23,26)/b22-11+

InChI Key

MLGDMAILSSGIBX-SSDVNMTOSA-N

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.